molecular formula C19H16N4O3S B4233448 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4233448
M. Wt: 380.4 g/mol
InChI Key: DPXFIXDADAGMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine, also known as FPTA, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. FPTA belongs to the family of triazole compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a key role in cell survival, proliferation, and apoptosis. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the phosphorylation of Akt, leading to the activation of downstream apoptotic pathways and the induction of cell death.
Biochemical and Physiological Effects:
3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to possess antimicrobial and antifungal properties. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is its potent anticancer activity against a wide range of cancer cell lines. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to have a favorable toxicity profile, with minimal toxicity observed in animal studies. However, one of the main limitations of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine. One area of research is the development of more effective formulations of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine that improve its solubility and bioavailability. Another area of research is the identification of novel targets for 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in cancer cells, which may lead to the development of more effective combination therapies. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in other disease settings, such as inflammatory diseases.

Scientific Research Applications

3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been extensively studied in scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer therapy. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.

properties

IUPAC Name

1-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-17(13-26-14-6-2-1-3-7-14)23-19(20-12-15-8-5-11-27-15)21-18(22-23)16-9-4-10-25-16/h1-11H,12-13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXFIXDADAGMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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